molecular formula C29H49Na2O5P B10855356 TocP (disodium)

TocP (disodium)

Cat. No.: B10855356
M. Wt: 554.6 g/mol
InChI Key: LPWACMVJQSCQOF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-o-cresyl phosphate (TocP), an organophosphate ester, is widely used as a plasticizer, flame retardant, and lubricant additive. OPIDN manifests as progressive axonal degeneration in the central and peripheral nervous systems after a latent period of 7–14 days post-exposure . TocP’s toxicity arises from its metabolism into the neuroactive metabolite saligenin cyclic-o-tolyl phosphate (CBDP), which irreversibly inhibits neuropathy target esterase (NTE), an enzyme critical for maintaining phospholipid homeostasis in neuronal membranes .

Key characteristics of TocP:

  • Structure: Three ortho-methyl-substituted cresyl groups attached to a phosphate core.
  • Mechanism of Toxicity: Metabolic activation to CBDP → NTE inhibition → disrupted phospholipid metabolism → axonal degeneration .
  • Species Sensitivity: Hens and humans are highly susceptible, while rodents require higher doses to exhibit OPIDN .

Properties

Molecular Formula

C29H49Na2O5P

Molecular Weight

554.6 g/mol

IUPAC Name

disodium;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] phosphate

InChI

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2

InChI Key

LPWACMVJQSCQOF-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-tocopherol phosphate disodium involves the phosphorylation of α-tocopherol (vitamin E). The process typically includes the reaction of α-tocopherol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the phosphate ester. The resulting α-tocopherol phosphate is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of α-tocopherol phosphate disodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

α-Tocopherol phosphate disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, α-tocopherol phosphate disodium is used as an antioxidant to study the effects of oxidative stress on various chemical reactions and processes. It helps in understanding the mechanisms of oxidation and reduction reactions .

Biology

In biological research, this compound is used to study cellular responses to oxidative stress. It is particularly useful in experiments involving cell cultures and animal models to investigate the protective effects of antioxidants on cellular health .

Medicine

In medicine, α-tocopherol phosphate disodium is explored for its potential therapeutic effects. It is studied for its role in preventing oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Industry

Industrially, α-tocopherol phosphate disodium is used in the formulation of skincare and cosmetic products due to its antioxidant properties. It helps in protecting the skin from oxidative damage caused by environmental factors .

Mechanism of Action

The mechanism of action of α-tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This action helps in maintaining cellular integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triphenyl Phosphate (TPP)

  • Acute toxicity (LD₅₀ > 2,000 mg/kg in hens) significantly lower than TocP (LD₅₀ ~ 500–1,000 mg/kg) .
  • Mechanistic Difference : Fails to inhibit NTE even at high doses, as confirmed by hen OPIDN studies .
Data Table 1: TocP vs. TPP
Parameter TocP TPP
NTE Inhibition (IC₅₀) 10⁻⁸ M (via CBDP) No inhibition
OPIDN Potential High None
Acute LD₅₀ (hens) 500–1,000 mg/kg >2,000 mg/kg

Iso-Propylated Triaryl Phosphates (e.g., Isopropylphenyl Phosphates)

  • Structure : Mixed isopropyl and phenyl substituents.
  • Toxicity Profile :
    • Weak NTE inhibitors; OPIDN observed only at extremely high doses (>10,000 mg/kg) in hens .
    • Lower potency than TocP due to reduced metabolic activation efficiency.
  • Functional Use : Flame retardants in aviation lubricants, with improved safety profiles compared to older TCP formulations .

S,S,S-Tributyl Phosphorotrithioate (DEF)

  • Structure : Thiophosphate ester with three butyl groups.
  • Functional Similarity : Synergist for insecticides like malathion, inhibiting carboxyl esterases to enhance toxicity .
  • Toxicity driven by parent compound rather than metabolites, unlike TocP .

Comparison with Functionally Similar Neurotoxic Organophosphates

Malathion

  • Structure : Dimethyl dithiophosphate with diethyl succinate.
  • Toxicity Profile :
    • Cholinergic toxicity dominates due to acetylcholinesterase (AChE) inhibition.
    • Rare OPIDN cases (e.g., human suicide attempts) linked to co-exposure with alcohol, which exacerbates neurotoxicity .
Data Table 2: TocP vs. Malathion
Parameter TocP Malathion
Primary Target Enzyme NTE AChE
OPIDN Incidence High (single dose) Rare (high-dose + cofactors)
Metabolic Activation Required (→ CBDP) Required (→ malaoxon)

Chlorpyrifos

  • Structure: Thiophosphate with trichloropyridinol.

Mechanistic Insights from Cross-Compound Studies

  • NTE Inhibition Hierarchy :
    • TocP (via CBDP) > CBDP (direct) > DFP (diisopropyl fluorophosphate) > Iso-propylated triaryl phosphates .
  • Species-Specific Responses : Zebrafish studies show TocP-induced developmental toxicity (e.g., impaired swimming) at 88.5 µg/L, but OPIDN models remain unestablished in fish .

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